molecular formula C10H13ClF3N B1458165 2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1439896-64-6

2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No.: B1458165
CAS No.: 1439896-64-6
M. Wt: 239.66 g/mol
InChI Key: HXCAGYCYNVISRX-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride (CAS: 1439900-32-9) is a secondary amine hydrochloride salt featuring a trifluoromethyl (-CF₃) group at the ortho position of a phenyl ring. Its molecular formula is C₁₀H₁₃ClF₃N, with a molecular weight of 239.67 g/mol . The -CF₃ group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCAGYCYNVISRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and proteins like serotonin transporters. These interactions are primarily inhibitory, leading to increased levels of neurotransmitters like serotonin in the synaptic cleft . This compound also binds to serotonin receptors, enhancing serotonergic transmission .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways by increasing serotonin levels, which in turn affects gene expression and cellular metabolism . In neuronal cells, this compound enhances synaptic transmission and can lead to changes in mood and behavior. It also impacts other cell types by modulating metabolic pathways and influencing cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin transporters, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . This compound also interacts with serotonin receptors, acting as an agonist and enhancing receptor activation . Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term exposure to this compound in vitro has shown sustained increases in serotonin levels and prolonged activation of serotonin receptors . In vivo studies have demonstrated that its effects on cellular function can persist for several hours to days, depending on the dosage and administration method .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily enhances serotonergic transmission without significant adverse effects . At higher doses, it can cause toxicity, including cardiovascular issues and behavioral changes . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation . The presence of the trifluoromethyl group influences its metabolic stability and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound tends to accumulate in specific tissues, particularly in the brain, where it exerts its primary effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily found in the synaptic cleft and within synaptic vesicles, where it modulates neurotransmitter release and reuptake . This compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, influencing their function and contributing to its overall biochemical effects .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted amine, is a compound of interest due to its unique chemical properties and potential biological activities. This article explores its biochemical interactions, cellular effects, and pharmacological implications based on current research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C12H16F3N·HCl
  • Molecular Weight : 267.72 g/mol
  • CAS Number : 1439900-40-9

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of specific enzymes, particularly those involved in cellular signaling pathways and metabolic processes.

Inhibition of Enzymes

Research has shown that compounds with trifluoromethyl substitutions can selectively inhibit enzymes such as histone deacetylase (HDAC), leading to altered gene expression and cellular behavior. The binding affinity of the trifluoromethyl group enhances the compound's ability to interact with the active sites of these enzymes, potentially resulting in therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is crucial for its efficacy, as compounds lacking this substitution showed reduced activity .

Microorganism Activity Concentration (μg/mL)
Staphylococcus aureusInhibitory50
Escherichia coliModerate100
Candida albicansLow200

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. The mechanism involves the accumulation of acetylated proteins due to HDAC inhibition, which alters gene expression patterns associated with cancer progression.

Study on HDAC Inhibition

A study conducted on various derivatives of trifluoromethyl-substituted amines demonstrated that this compound effectively inhibits HDAC6. This action leads to increased levels of acetylated histones, promoting apoptosis in cancer cells while sparing normal cells from toxicity .

Antichlamydial Activity

Another investigation highlighted the compound's selectivity against Chlamydia trachomatis. The results showed that at a concentration of 50 μg/mL, it significantly reduced chlamydial inclusion numbers in infected cells without causing cytotoxicity .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards human cells and does not induce significant mutagenic effects in model organisms like Drosophila melanogaster .

Scientific Research Applications

Pharmacological Applications

Fenfluramine hydrochloride was originally developed for the treatment of obesity. It acts as a serotonin receptor agonist, which influences appetite regulation. Although it was withdrawn from the market due to safety concerns related to heart valve disease, recent studies have explored its potential in treating other conditions:

  • Seizure Disorders : Zogenix Inc. developed a low-dose oral solution of Fenfluramine for treating seizures associated with Dravet syndrome in patients aged two years and older. The FDA approved this formulation under the brand name FINTEPLA in June 2020, recognizing its efficacy in reducing seizure frequency in this challenging condition .
  • Potential Use in Other Neurological Disorders : Research is ongoing to evaluate the effects of Fenfluramine on various neurological disorders beyond epilepsy, including autism spectrum disorders, due to its serotonergic activity .

Analytical Chemistry

In analytical chemistry, 2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride serves as a reference compound for developing analytical methods. Its unique trifluoromethyl group enhances its detectability using techniques such as:

  • Mass Spectrometry (MS) : The presence of fluorine atoms increases the mass-to-charge ratio (m/z), aiding in the identification and quantification of Fenfluramine in biological samples .
  • Chromatography : High-performance liquid chromatography (HPLC) methods utilize Fenfluramine as a standard for separating and analyzing related compounds in pharmaceutical formulations .

Research Tool

Fenfluramine hydrochloride is also utilized as a research tool in various studies:

  • Neuropharmacology Studies : It is used to investigate the role of serotonin receptors in mood regulation and appetite control, providing insights into the mechanisms underlying psychiatric disorders .
  • Behavioral Studies : Animal models have employed Fenfluramine to study its effects on behavior, particularly concerning anxiety and depression, contributing to our understanding of these complex conditions .

Case Study 1: Efficacy in Dravet Syndrome

A clinical trial evaluated the efficacy of FINTEPLA (Fenfluramine) in patients with Dravet syndrome. The results indicated a significant reduction in seizure frequency compared to placebo groups, leading to its FDA approval .

Case Study 2: Neuropharmacological Insights

Research conducted on animal models demonstrated that Fenfluramine administration resulted in altered serotonin levels, impacting both feeding behavior and mood-related responses, thus highlighting its potential therapeutic applications beyond obesity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

2-(4-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 1216563-60-8)
  • Molecular Formula : C₉H₁₃ClFN
  • Molecular Weight : 189.66 g/mol
  • Key Differences: The -CF₃ group is replaced with a para-fluoro substituent. Applications include chemical synthesis and intermediates in drug development .
2-[3-(Trifluoromethyl)phenyl]propan-2-amine Hydrochloride (CAS: 1439900-32-9)
  • Molecular Formula : C₁₀H₁₃ClF₃N (identical to the target compound)
  • Key Differences : The -CF₃ group is in the meta position. Steric and electronic effects differ due to altered substituent orientation, which may affect binding affinity in receptor-ligand interactions .
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine Hydrochloride (CAS: 1192356-27-6)
  • Molecular Formula : C₉H₁₂ClF₃N₂
  • Molecular Weight : 241.00 g/mol
  • Key Differences: The benzene ring is replaced with a pyridine ring, introducing a nitrogen atom. Such analogs are explored in kinase inhibitor development .

Halogen-Substituted Analogs

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS: 1797306-72-9)
  • Molecular Formula : C₁₀H₁₄Cl₂FN
  • Molecular Weight : 246.13 g/mol
  • Key Differences : Contains chloro and fluoro substituents instead of -CF₃. The primary amine structure (vs. secondary amine in the target compound) may reduce steric hindrance, impacting hydrogen-bonding interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Polar Solvents)
2-[2-(Trifluoromethyl)phenyl]propan-2-amine HCl 239.67 ~2.5 High
2-(4-Fluorophenyl)propan-2-amine HCl 189.66 ~1.8 Moderate
2-[3-(Trifluoromethyl)phenyl]propan-2-amine HCl 239.67 ~2.5 High
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine HCl 241.00 ~1.9 Moderate

Notes:

  • The -CF₃ group increases logP, enhancing membrane permeability .
  • Pyridine-containing analogs exhibit lower logP due to nitrogen’s polarity .

Preparation Methods

General Synthetic Route Overview

The synthesis generally involves three critical stages:

  • Stage 1: Preparation of 1-(2-(Trifluoromethyl)phenyl)propan-2-one (Ketone Intermediate)
  • Stage 2: Reductive Amination of the Ketone with Ethylamine
  • Stage 3: Formation of the Hydrochloride Salt of the Amine

Preparation of the Ketone Intermediate

The ketone 1-(2-(trifluoromethyl)phenyl)propan-2-one is a pivotal intermediate, usually prepared from 2-(2-(trifluoromethyl)phenyl)acetic acid or related precursors via acylation and rearrangement reactions.

  • Method: Reaction of 2-(2-(trifluoromethyl)phenyl)acetic acid with acetic anhydride in the presence of a catalyst (e.g., acid catalyst) leads to the formation of the ketone intermediate through a Daikin-West reaction or related acylation processes.
  • Yield: Reported yields for this step are high, typically exceeding 80%, and can reach up to 98-99% under optimized conditions.
  • Purification: The ketone can be purified via bisulfite adduct formation, which facilitates removal of impurities by converting the ketone into a solid adduct that can be filtered and decomposed back to the pure ketone.

Reductive Amination to Form the Amine

The ketone intermediate undergoes reductive amination with ethylamine to form 2-[2-(trifluoromethyl)phenyl]propan-2-amine.

  • Reducing Agents:
    • Sodium triacetoxyborohydride (Na(CH3COO)3BH) is preferred for its selectivity and mildness.
    • Sodium cyanoborohydride and sodium borohydride are also used but with considerations regarding selectivity and side reactions.
    • Other borohydride derivatives such as lithium triethylborohydride, nickel borohydride, potassium borohydride, and calcium borohydride have been reported but are less common.
  • Solvent: Organic solvents such as dichloromethane or methanol are typically used.
  • Reaction Conditions: The reaction is carried out under mild temperatures (room temperature to slightly elevated temperatures) to avoid side reactions.
  • Selectivity: Sodium triacetoxyborohydride is favored because it selectively reduces the imine intermediate formed between the ketone and ethylamine without reducing the ketone directly, minimizing hydroxyl impurities.
  • Mechanistic Note: The reaction proceeds via formation of an imine or enamine intermediate, which is then selectively reduced.

Formation of the Hydrochloride Salt

  • After reductive amination, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol).
  • This step improves the compound's stability, crystallinity, and handling properties.
  • The hydrochloride salt is isolated by filtration or crystallization.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Ketone synthesis 2-(2-(Trifluoromethyl)phenyl)acetic acid + Ac2O + catalyst 80–99 Daikin-West reaction; bisulfite adduct purification possible
Reductive amination Ketone + Ethylamine + Sodium triacetoxyborohydride (STAB) in organic solvent 85–95 Selective reduction of imine intermediate; mild conditions
Hydrochloride salt formation Free base amine + HCl in dioxane or methanol Quantitative Improves stability and crystallinity

Detailed Research Findings and Notes

  • Reducing Agent Selection: Research indicates that sodium triacetoxyborohydride offers superior selectivity over sodium borohydride, which can reduce ketones and give hydroxyl impurities, complicating purification.
  • Ketone Purification: Formation of the bisulfite adduct of the ketone intermediate is a practical purification strategy that yields a solid adduct, simplifying impurity removal.
  • Reaction Mechanism: The reductive amination involves initial imine/enamine formation followed by selective reduction. Electron-withdrawing trifluoromethyl substituents on the phenyl ring influence the reactivity and selectivity of the reduction step.
  • Alternative Methods: Some patents describe hydrolysis of 2-(2-(trifluoromethyl)phenyl)acetonitrile to the corresponding acid, which is then converted to the ketone and subsequently aminated.
  • Solvent and Temperature Optimization: Mild temperatures (~20–70 °C) and organic solvents such as methanol or dichloromethane are preferred to maintain selectivity and yield.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-(trifluoromethyl)benzaldehyde with ammonium chloride under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol at 60°C). Purify via recrystallization from ethanol/water .
  • Grignard addition : Use tert-butyl magnesium chloride with 2-(trifluoromethyl)benzonitrile, followed by hydrolysis and HCl treatment. Monitor pH during acidification to avoid decomposition .
  • Optimization : Adjust solvent polarity (e.g., DMSO for high-temperature stability) and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling steps) to improve yields .

Q. How can analytical methods (e.g., HPLC, NMR) resolve purity and structural ambiguities in this compound?

  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1 mL/min. Retention time ~8.2 min; detect impurities <0.1% using UV at 254 nm .
  • NMR : Confirm the tert-amine structure via ¹H NMR (δ 1.5 ppm for CH₃ groups, δ 7.4–7.8 ppm for aromatic protons). ¹⁹F NMR should show a singlet at -62 ppm for the CF₃ group .
  • Mass spectrometry : ESI-MS in positive mode; expect [M+H]⁺ at m/z 248.1 for the free base and 284.1 (M+HCl) for the hydrochloride salt .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
  • Spill management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose as halogenated waste .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Mechanistic insight : The CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, making it suitable for CNS-targeting agents. Docking studies suggest π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT₂A) .
  • Experimental validation : Conduct radioligand binding assays (e.g., with ³H-ketanserin for 5-HT₂A) in rat cortical membranes. Compare IC₅₀ values against non-fluorinated analogs .

Q. What computational strategies predict the compound’s stability and reactivity under varying pH conditions?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model hydrolysis pathways. The amine hydrochloride salt shows stability at pH 4–6 but degrades via SN1 mechanisms in strongly acidic conditions (pH <2) .
  • MD simulations : Simulate solvation in water/DMSO mixtures to predict aggregation tendencies. High DMSO (>50%) disrupts hydrogen bonding, increasing solubility .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-oxidized amines or dimerization products). Optimize reaction quenching (e.g., rapid cooling to -20°C) .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura couplings. Higher yields (up to 34%) occur with K₂CO₃ in dioxane at 100°C .
  • Scale-up considerations : Replace batch reactors with flow chemistry for exothermic steps (e.g., nitration) to improve heat dissipation and reproducibility .

Data Contradictions and Resolution

  • Synthetic yields : reports 20.5–34.0% yields for Pd-catalyzed steps, while cites 46.3% for POCl₃-mediated reactions. This discrepancy may arise from substrate steric effects. Validate via controlled experiments with consistent substrates .
  • Biological activity : notes enzyme inhibition in vitro, but shows no receptor binding in cell-based assays. Reconcile by testing both pure enantiomers (if chiral) and verifying assay conditions (e.g., buffer pH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.